6-(propan-2-yloxy)-1H-indazol-5-amine 6-(propan-2-yloxy)-1H-indazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17447081
InChI: InChI=1S/C10H13N3O/c1-6(2)14-10-4-9-7(3-8(10)11)5-12-13-9/h3-6H,11H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

6-(propan-2-yloxy)-1H-indazol-5-amine

CAS No.:

Cat. No.: VC17447081

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

6-(propan-2-yloxy)-1H-indazol-5-amine -

Specification

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name 6-propan-2-yloxy-1H-indazol-5-amine
Standard InChI InChI=1S/C10H13N3O/c1-6(2)14-10-4-9-7(3-8(10)11)5-12-13-9/h3-6H,11H2,1-2H3,(H,12,13)
Standard InChI Key QWDTVYCVSZMQCD-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=C(C=C2C=NNC2=C1)N

Introduction

The compound "6-(propan-2-yloxy)-1H-indazol-5-amine" is a derivative of the indazole family, characterized by a fused bicyclic structure containing a five-membered pyrazole ring and a six-membered benzene ring. The specific substituents, such as the propan-2-yloxy group at position 6 and the amine group at position 5, suggest potential biological activity and synthetic utility.

Synthesis Pathways

The synthesis of such compounds typically involves:

  • Formation of the Indazole Core: Starting from substituted hydrazines and ortho-substituted aromatic aldehydes or ketones.

  • Functionalization: Introduction of the propan-2-yloxy group via alkylation reactions using isopropanol derivatives.

  • Amination: Incorporation of the amine group through nucleophilic substitution or reduction reactions.

These steps can be optimized for yield and purity using modern synthetic techniques such as microwave-assisted synthesis or catalytic methods.

Potential Applications

Indazole derivatives are widely studied for their biological activities, including:

  • Anticancer Activity: Many indazole derivatives act as kinase inhibitors, targeting specific cancer pathways.

  • Anti-inflammatory Activity: Substituted indazoles have been investigated for their role in modulating inflammatory responses.

  • Antimicrobial Properties: The amine and ether functionalities may enhance interactions with microbial targets.

The exact pharmacological profile of "6-(propan-2-yloxy)-1H-indazol-5-amine" would require experimental validation through in vitro and in vivo studies.

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